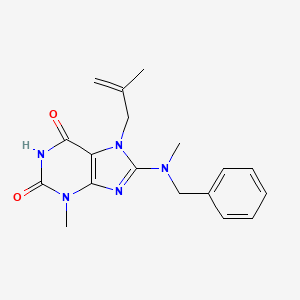
8-(benzyl(methyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(benzyl(methyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione, also known as BAMMA-1, is a purine derivative that has been extensively studied for its potential use in scientific research applications. BAMMA-1 has been found to have a range of biochemical and physiological effects that make it a valuable tool for investigating various biological processes.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '8-(benzyl(methyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione' involves the synthesis of the purine ring followed by the addition of the benzyl(methyl)amino and 2-methylallyl groups.
Starting Materials
Guanine, Benzylamine, Methyl iodide, 3-methyl-2-butanone, Sodium hydride, Palladium on carbon, Hydrogen gas
Reaction
Step 1: Synthesis of 8-bromo-3-methyl-7-(2-methylallyl)guanine by reacting guanine with 3-methyl-2-butanone and sodium hydride followed by bromination with bromine and sodium hydroxide., Step 2: Synthesis of 8-(benzyl(methyl)amino)-3-methyl-7-(2-methylallyl)guanine by reacting 8-bromo-3-methyl-7-(2-methylallyl)guanine with benzylamine and sodium hydride., Step 3: Synthesis of 8-(benzyl(methyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione by reacting 8-(benzyl(methyl)amino)-3-methyl-7-(2-methylallyl)guanine with methyl iodide and palladium on carbon in the presence of hydrogen gas.
Mechanism Of Action
8-(benzyl(methyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione has been found to bind to purinergic receptors, specifically the P2X receptors, which are involved in a range of biological processes, including pain perception, inflammation, and immune responses. Binding of 8-(benzyl(methyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione to P2X receptors leads to the opening of the receptor channel, which allows for the influx of calcium ions into the cell, leading to downstream signaling events.
Biochemical And Physiological Effects
8-(benzyl(methyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione has been found to have a range of biochemical and physiological effects, including its ability to induce calcium influx in cells, activate purinergic receptors, and modulate pain and inflammation responses. 8-(benzyl(methyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione has also been found to have a neuroprotective effect in certain models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 8-(benzyl(methyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione in lab experiments is its high selectivity for P2X receptors, which allows for specific investigation of these receptors. Additionally, 8-(benzyl(methyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione has been found to have a high fluorescent yield, making it a valuable tool for imaging studies. However, one limitation of using 8-(benzyl(methyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is its relatively low water solubility, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of 8-(benzyl(methyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione in scientific research. One potential direction is the investigation of the role of purinergic receptors in various disease states, such as cancer and autoimmune disorders. Additionally, the development of new 8-(benzyl(methyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione derivatives with improved water solubility and selectivity for specific P2X receptors could lead to new insights into the function of these receptors in various biological processes. Finally, the use of 8-(benzyl(methyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione in combination with other imaging techniques, such as electron microscopy, could provide new insights into the structure and function of P2X receptors.
Scientific Research Applications
8-(benzyl(methyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione has been found to have a range of scientific research applications, including its use as a fluorescent probe for DNA, RNA, and proteins, as well as its use as a tool for investigating protein-protein interactions. 8-(benzyl(methyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione has also been used in studies to investigate the role of purinergic receptors in various biological processes, such as inflammation and pain.
properties
IUPAC Name |
8-[benzyl(methyl)amino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12(2)10-23-14-15(22(4)18(25)20-16(14)24)19-17(23)21(3)11-13-8-6-5-7-9-13/h5-9H,1,10-11H2,2-4H3,(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVYWNNMUCCEMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(benzyl(methyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3,4-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2914224.png)
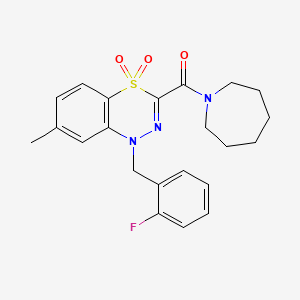
![(E)-3-[1-(4-bromophenyl)pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2914227.png)
![N,1-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2914228.png)
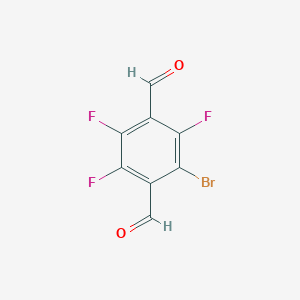
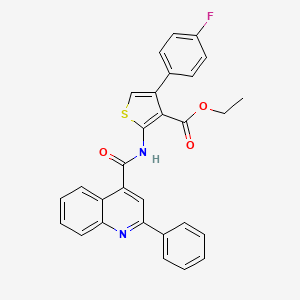
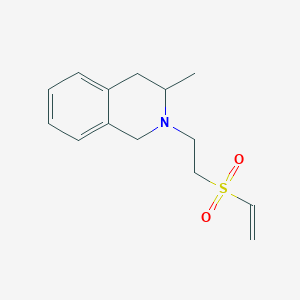
![1,3-bis[(6-chloro-3-pyridinyl)methyl]-2-phenyl-1H-indole](/img/structure/B2914238.png)
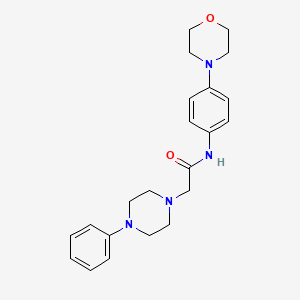
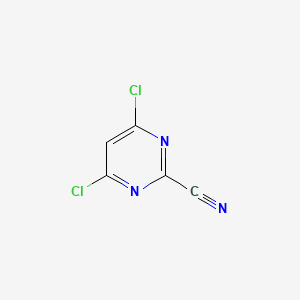
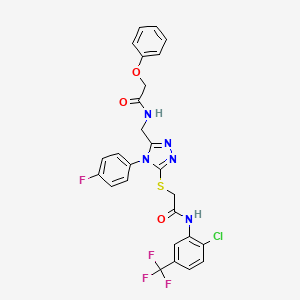

![2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2914244.png)
![N'-{[(2-oxo-1,2-dihydropyridin-3-yl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B2914246.png)